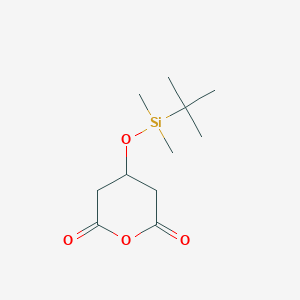

3-(tert-Butyldimethylsilyloxy)glutaric anhydride

描述

3-(tert-Butyldimethylsilyloxy)glutaric anhydride is an organic compound with the molecular formula C11H20O4Si and a molecular weight of 244.36 g/mol . It is commonly used as a starting material for the preparation of labeling reagents . The compound is known for its stability and reactivity, making it valuable in various chemical synthesis applications.

准备方法

Synthetic Routes and Reaction Conditions

3-(tert-Butyldimethylsilyloxy)glutaric anhydride can be synthesized through a modular approach involving the reaction of glutaric anhydride with tert-butyldimethylsilyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and room temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis. The process involves the use of large-scale reactors and optimized reaction conditions to achieve efficient production .

化学反应分析

Types of Reactions

3-(tert-Butyldimethylsilyloxy)glutaric anhydride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form 3-(tert-Butyldimethylsilyloxy)glutaric acid[][3].

Substitution: It can participate in substitution reactions where the tert-butyldimethylsilyloxy group is replaced by other functional groups[][3].

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous acid under mild conditions[][3].

Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a catalyst[][3].

Major Products

Hydrolysis: Produces 3-(tert-Butyldimethylsilyloxy)glutaric acid[][3].

Substitution: Yields various substituted glutaric anhydrides depending on the nucleophile used[][3].

科学研究应用

Synthesis of Labeling Reagents

One of the primary applications of 3-(tert-butyldimethylsilyloxy)glutaric anhydride is as a starting material for the preparation of labeling reagents. It serves as a versatile building block in the synthesis of modified DNA probes and phosphoramidites. This compound allows for the introduction of various modifications into nucleic acids, enhancing their functionality and stability.

Case Study: Bioconjugate Chemistry

A notable study published in Bioconjugate Chemistry detailed a flexible synthetic strategy utilizing this compound to create new phosphoramidite and solid-support reagents. These reagents are critical for developing DNA probes with diverse chemical modifications, which can be used in diagnostics and therapeutic applications .

Pharmaceutical Applications

This compound is also classified as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs such as rosuvastatin calcium. Its ability to facilitate complex organic reactions makes it invaluable in pharmaceutical chemistry.

Table: Comparison of Applications

Research and Development

In research settings, this compound has been employed extensively for developing new methodologies in organic synthesis. Its unique properties allow chemists to manipulate molecular structures effectively, leading to advancements in various chemical processes.

Case Study: Modular Synthesis Approach

Research has demonstrated a modular approach to synthesizing new reagents using this compound. This method has been highlighted for its cost-effectiveness and flexibility, enabling researchers to explore a wide range of chemical modifications that can enhance the performance of DNA probes .

作用机制

The mechanism of action of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride primarily involves its reactivity as an anhydride. The compound can undergo nucleophilic attack, leading to the formation of various derivatives . The tert-butyldimethylsilyloxy group provides steric protection, enhancing the stability of the compound and allowing for selective reactions .

相似化合物的比较

Similar Compounds

Glutaric Anhydride: A simpler anhydride without the tert-butyldimethylsilyloxy group.

Succinic Anhydride: Another anhydride with a similar structure but different reactivity.

Uniqueness

3-(tert-Butyldimethylsilyloxy)glutaric anhydride is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric protection and enhances its stability . This makes it particularly useful in selective organic synthesis and labeling applications .

生物活性

3-(tert-Butyldimethylsilyloxy)glutaric anhydride (CAS No. 91424-40-7) is a chemical compound that has garnered attention in various fields, including organic synthesis and bioconjugate chemistry. This compound serves as a versatile building block in the synthesis of modified DNA probes and other biochemical applications. Understanding its biological activity is crucial for its effective utilization in research and therapeutic contexts.

The molecular structure of this compound features a tert-butyldimethylsilyloxy group attached to a glutaric anhydride backbone. This configuration enhances its reactivity with nucleophiles, making it suitable for various chemical reactions, such as:

- Nucleophilic substitution : Reacts with alcohols and amines to form esters and amides.

- Silylation : The presence of the silyloxy group allows for further modifications, enhancing the compound's versatility in synthetic applications.

The biological activity of this compound primarily revolves around its role as a reactive intermediate in biochemical reactions. It is particularly noted for its ability to participate in:

- Conjugation reactions : Facilitating the attachment of various biomolecules, which can enhance the solubility and stability of drugs.

- Synthesis of phosphoramidites : Used in the preparation of modified nucleotides for DNA synthesis, thereby playing a role in genetic engineering and molecular biology.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- DNA Probes Synthesis : A study highlighted its use as a key intermediate in synthesizing new phosphoramidite reagents, which are essential for creating modified DNA probes used in diagnostics and therapeutics .

- Bioconjugate Chemistry : Research indicates that derivatives of this compound have been utilized to introduce various modifications into DNA probes, enhancing their functionality and application scope .

- Antiviral Activity : Preliminary findings suggest potential antiviral properties, with some derivatives showing activity against HIV, surpassing traditional treatments like AZT in vitro .

Table 1: Comparison of Reactivity with Nucleophiles

| Nucleophile | Reaction Type | Product Formed |

|---|---|---|

| Alcohols | Esterification | Ester derivatives |

| Amines | Amidation | Amide derivatives |

| Thiols | Thioester formation | Thioester derivatives |

Table 2: Summary of Biological Activities

属性

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAJGRHLLRGVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399829 | |

| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91424-40-7 | |

| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91424-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride in organic synthesis?

A: this compound serves as a crucial building block in the synthesis of various complex molecules, particularly in pharmaceutical applications. Its importance lies in its role as a precursor for the Rosuvastatin side chain. [, ]. Rosuvastatin, a widely prescribed statin drug, utilizes this side chain in its structure.

Q2: Can you describe the synthesis process of this compound from citric acid?

A: The synthesis of this compound from readily available citric acid involves a multi-step procedure [, ]:

Q3: What are the critical factors influencing the cyclization step in the synthesis of this compound?

A: Research indicates that several factors significantly impact the cyclization step's efficiency during this compound synthesis []:

Q4: Are there any analytical techniques available for the characterization and quantification of this compound?

A: Yes, High-Performance Liquid Chromatography (HPLC) has been identified as a suitable technique for analyzing this compound []. The method involves using a reverse-phase column with a methanol and buffer mobile phase, allowing for separation and quantification of the compound. This technique enables researchers to assess the purity of synthesized this compound by identifying potential impurities or degradation products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。